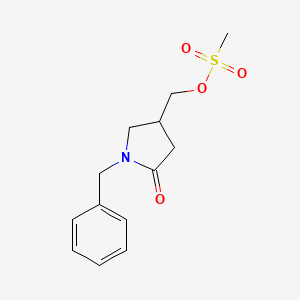
N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide” is a chemical compound. It’s important to note that this compound possesses an N, O -bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound “N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide” was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The yield of this reaction was reported to be 94% .Wissenschaftliche Forschungsanwendungen
N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has been used in a wide range of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and receptor-ligand interactions. It has also been used to study the effects of various biochemical and physiological processes. In addition, this compound has been used to synthesize other compounds, such as polymers, for use in materials science and engineering.
Wirkmechanismus
Target of Action
The primary targets of N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide are d10 metal ions , such as Zinc (Zn II) and Cadmium (Cd II) ions . These ions play crucial roles in various biological processes, including enzymatic reactions, protein structure, and cellular signaling.
Mode of Action
This compound interacts with its targets by exhibiting a significant fluorescence enhancement via a turn-on photoinduced electron transfer (PET) mechanism . This interaction results in a rapid and highly reproducible signal, allowing for the detection of trace levels of Zn II and Cd II ions .
Result of Action
The primary result of the action of this compound is the detection of trace levels of Zn II and Cd II ions . This is achieved through a significant fluorescence enhancement, which provides a rapid and highly reproducible signal .
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, and it can be used to synthesize a variety of compounds for use in research. In addition, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments, including the fact that it can be toxic in large doses and can be difficult to remove from a reaction mixture.
Zukünftige Richtungen
There are a number of potential future directions for the research on N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide. One potential direction is to further study the mechanism of action of this compound and to develop more effective inhibitors of enzymes, proteins, and receptors. Another potential direction is to use this compound to synthesize new compounds for use in materials science and engineering. Additionally, further research could be conducted to investigate the effects of this compound on gene expression and signaling pathways. Finally, this compound could be used to develop new drugs and treatments for various diseases and conditions.
Synthesemethoden
N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can be synthesized through a variety of methods, including a one-pot reaction, a two-step reaction, and a three-step reaction. The one-pot reaction involves the reaction of benzyl sulfonamide with anthracene in the presence of a base and a catalyst. The two-step reaction involves the reaction of anthracene with benzyl sulfonamide in the presence of a base, followed by the reaction of the resulting product with a sulfonyl chloride. The three-step reaction involves the reaction of anthracene with benzyl sulfonamide in the presence of a base, followed by the reaction of the resulting product with a sulfonyl chloride, and then the reaction of the resulting product with an aryl amine.
Eigenschaften
IUPAC Name |
N-benzyl-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4S/c23-20-16-8-4-5-9-17(16)21(24)19-12-15(10-11-18(19)20)27(25,26)22-13-14-6-2-1-3-7-14/h1-12,22H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNGHDXPKYRBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-trimethoxy-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide](/img/structure/B6501076.png)
![1,3-dimethyl-7-(2-methylphenyl)-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6501079.png)
![2,6-difluoro-N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6501084.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6501093.png)

![3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6501105.png)
![N-(2-methylphenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6501130.png)
![tert-butyl 3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6501132.png)
![N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6501139.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6501145.png)
![3-[methyl(pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione hydrochloride](/img/structure/B6501146.png)

![N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6501162.png)
![tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B6501168.png)